2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- is a compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a benzothiazole moiety, which is a bicyclic structure containing both a benzene ring and a thiazole ring. The specific structure of 2-benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- includes two fluorine atoms substituted at the 6-position of the benzothiazole and the para position of the phenyl group.
The compound can be synthesized through various chemical methods, often involving the condensation of o-aminothiophenol with various aromatic compounds. The benzothiazole derivatives are frequently studied due to their potential therapeutic effects, including anticancer and antimicrobial properties .
2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- is classified as an organic heterocyclic compound. It is part of a larger class of compounds known as benzothiazoles, which are characterized by their sulfur and nitrogen-containing rings. These compounds are often investigated for their pharmacological properties and serve as building blocks in drug development .
The synthesis of 2-benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- can be achieved through several methods:
The synthesis typically requires careful control of temperature and reaction time to optimize yield while minimizing side reactions. Reaction conditions such as solvent choice (e.g., toluene or dimethylformamide) and the presence of catalysts (e.g., triphenylphosphine) can significantly affect the outcome .
The molecular formula for 2-benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- is CHFNS. The structure features:
The compound's molecular weight is approximately 245.28 g/mol. Its structural representation shows the connectivity between atoms and highlights functional groups that may influence its reactivity and biological activity.
2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions to ensure selectivity and yield. For instance, using mild acids or bases can help facilitate desired transformations without leading to degradation or unwanted byproducts .
The mechanism of action for compounds like 2-benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- typically involves interaction with biological targets such as enzymes or receptors:
Studies have demonstrated that modifications in the benzothiazole structure can significantly enhance biological activity through improved binding interactions with target sites .
Experimental data on melting points, boiling points, and spectral data (NMR, IR) are crucial for characterizing this compound and confirming its identity .
2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- has several potential applications in scientific research:
Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, particularly for developing targeted probes for protein aggregates implicated in neurodegenerative pathologies. The 2-benzothiazolamine core provides a planar, rigid structure facilitating high-affinity π-π stacking interactions with the cross-β-sheet architecture of amyloid fibrils. This molecular recognition capability is exemplified by Pittsburgh Compound B ([11C]PiB), where the uncharged benzothiazole aniline derivative (2-(4'-methylaminophenyl)benzothiazole) demonstrates nanomolar affinity for β-amyloid plaques in Alzheimer's disease (AD) brain tissue [10]. The structural analogy between [11C]PiB and 2-benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- (Chemical Formula: C₁₃H₈F₂N₂S; PubChem CID: 6622093) is significant, with both sharing the critical N-phenylbenzothiazol-2-amine pharmacophore essential for amyloid binding [1] [10]. Modifications at the 6-position of the benzothiazole ring and the N-phenyl substituent, as seen in this fluorinated analog, allow tuning of pharmacokinetic properties while retaining the core binding functionality.
Table 1: Key Benzothiazole-Based Amyloid Imaging Probes
Compound Name | Core Structure | Target | Binding Affinity (Ki) | Imaging Modality |
---|---|---|---|---|
[11C]PiB | 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole | Aβ plaques | 1.4 nM (AD brain homogenate) | PET |
[18F]Flutemetamol | 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol | Aβ plaques | ~4 nM | PET |
[18F]2 (Serdons et al.) | 6-amino-2-(4’-[18F]fluorophenyl)-1,3-benzothiazole | Aβ plaques | 10.0 ± 1.0 nM | PET |
6-fluoro-N-(4-fluorophenyl)-2-benzothiazolamine | 2-benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- | Aβ plaques | Data under investigation | Preclinical development |
The strategic incorporation of fluorine atoms into the benzothiazolamine scaffold serves multiple structure-activity objectives crucial for developing effective neuroimaging agents:
Enhanced Blood-Brain Barrier (BBB) Penetration: Fluorination generally increases lipid solubility, facilitating passive diffusion across the BBB. Rodent studies with fluorinated benzothiazoles like [18F]Flutemetamol demonstrate rapid brain uptake, peaking within minutes post-injection (e.g., 3.67 ± 1.69% ID/g at 5 min) [2]. The 4-fluorophenyl substituent in 6-fluoro-N-(4-fluorophenyl)-2-benzothiazolamine contributes to optimal logP values (predicted ~2.5-3.5), balancing solubility and membrane permeability.
Modulation of Binding Affinity and Selectivity: Fluorine's strong electron-withdrawing nature influences the electron density of the aromatic rings and the adjacent aniline nitrogen. This electronic perturbation can significantly impact binding interactions with amyloid fibrils. For instance, structure-activity relationship (SAR) studies on analogs like 6-amino-2-(4’-[18F]fluorophenyl)-1,3-benzothiazole ([18F]2) demonstrated binding affinities (Ki = 10.0 ± 1.0 nM) competitive with established tracers . The specific positioning of fluorine on the phenyl ring (para) and potentially on the benzothiazole ring (6-fluoro) is designed to optimize interactions within the amyloid binding pocket.
Metabolic Stability and Resistance to Dehalogenation: The strong C-F bond confers resistance to oxidative metabolism, particularly compared to chlorine or bromine analogs. Studies on related compounds like [18F]flutemetamol show minimal bone uptake in rodents, indicating negligible in vivo defluorination—a critical advantage for accurate brain imaging [2]. Similarly, in vivo stability studies of fluorinated benzothiazoles ([18F]2, [18F]3, [18F]6) revealed significant percentages of intact tracer in the brain at 60 minutes post-injection (86.3 ± 0.0% for [18F]2), suggesting metabolic stability within the CNS . Polar radiometabolites generated peripherally exhibit poor BBB penetration, minimizing background signal.
Table 2: Impact of Fluorination on Key Properties of Benzothiazole Amyloid Tracers
Property | Non-Fluorinated Analogs (e.g., [11C]PiB) | Fluorinated Analogs (e.g., [18F]Flutemetamol, 6-fluoro-N-(4-fluorophenyl)-2-benzothiazolamine) | Significance of Fluorination |
---|---|---|---|
Lipophilicity (logP/D) | Moderate (~2.1 for PIB precursor) | Increased (~2.5-3.5) | ↑ BBB permeability |
Brain Uptake Peak (%ID/g) | ~7% at 2 min (PIB in mice) | ~3.67% at 5 min ([18F]Flutemetamol in rats) | Rapid brain access |
In Vivo Defluorination | Not applicable | Minimal (Low bone uptake) | ↓ Off-target signal, ↑ Specificity |
Plasma Stability (Intact tracer at 60 min) | N/A for PIB (C-11 decay) | Variable: ~16.5% ([18F]2), ~4.1% ([18F]3), ~6.0% ([18F]6) | ↑ Resistance to peripheral metabolism |
Brain Stability (Intact tracer at 60 min) | N/A for PIB (C-11 decay) | High: ~86.3% ([18F]2), ~60.3% ([18F]3), ~59.2% ([18F]6) | ↑ Specific signal in target tissue |
Amyloid Affinity (Ki) | ~1.4 nM (PIB) | ~4.1-10.0 nM ([18F]2 analogs) | Retains high target affinity |
The development of fluorinated benzothiazolamines for amyloid imaging represents a direct response to the limitations of the pioneering carbon-11 labeled tracer, Pittsburgh Compound B ([11C]PiB). Despite its excellent binding properties, the short 20.4-minute half-life of carbon-11 restricts [11C]PiB's use to facilities with an on-site cyclotron and complex radiochemistry setup [2] [10]. This limitation spurred intensive efforts to develop fluorine-18 labeled analogs (half-life ~110 minutes), enabling wider distribution and practical clinical use.
The evolution followed a rational drug design approach focused on fluorinated derivatives of the high-affinity PiB scaffold:
Early Fluorination Efforts: Initial strategies focused on direct fluorination of the PiB structure. This led to compounds like [18F]Flutemetamol (GE067; 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol), where a fluorine-18 atom replaced a hydrogen at the meta position of the aniline ring. Preclinical validation confirmed its specific binding to Aβ plaques in transgenic mouse models (Tg2576), although autoradiography also revealed higher nonspecific binding in white matter compared to [11C]PiB [2] [10]. Synthesis involved nucleophilic [18F]fluorination of a precursor nitro or trimethylammonium salt, yielding the product with high radiochemical purity (>98%) and specific activity suitable for human use [2].
Systematic SAR Exploration: Parallel research explored diverse fluorination patterns on the benzothiazole core and the N-phenyl ring. Serdons et al. synthesized and evaluated a series including [18F]2 (6-amino-2-(4’-[18F]fluorophenyl)-1,3-benzothiazole), [18F]3 (6-methylamino-2-(4’-[18F]fluorophenyl)-1,3-benzothiazole), and [18F]6 (6-dimethylamino-2-(4’-[18F]fluorophenyl)-1,3-benzothiazole) . These studies revealed crucial SAR insights:
Emergence of 6-fluoro-N-(4-fluorophenyl)-2-benzothiazolamine Analogs: Building on the knowledge gained, the specific compound 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- (C₁₃H₈F₂N₂S) represents a distinct chemical entity within this class [1]. Its structure features a fluorine atom at the 6-position of the benzothiazole ring (different from the hydroxyl group in Flutemetamol) and a 4-fluorophenyl group attached to the benzothiazole nitrogen. This specific substitution pattern aims to optimize lipophilicity, metabolic stability, and amyloid affinity. While detailed preclinical imaging data specific to this exact compound within the provided search results is limited, its structural placement firmly situates it within the well-established historical trajectory of fluorinated benzothiazolamine amyloid probe development, leveraging the proven core scaffold while exploring the impact of 6-fluoro versus 6-hydroxy or 6-amino substitution on tracer performance.
Translation to Clinical Tracers: The culmination of this research was the clinical validation and regulatory approval of [18F]Flutemetamol as a PET tracer for estimating brain amyloid density [2] [10]. This success underscores the potential of the fluorinated benzothiazolamine scaffold, paving the way for further refinement and development of next-generation probes, including structural variants like 6-fluoro-N-(4-fluorophenyl)-2-benzothiazolamine.
Table 3: Historical Development Timeline of Key Fluorinated Benzothiazolamine Amyloid Tracers
Timeframe | Development Milestone | Key Compounds | Significance |
---|---|---|---|
Early 2000s | Development of [11C]PiB | [11C]2-(4’-methylaminophenyl)-6-hydroxybenzothiazole | Proof-of-concept for benzothiazole amyloid imaging; Gold standard but short half-life |
Mid-Late 2000s | Rational Design of F-18 Analogs | [18F]Flutemetamol ([18F]GE067); [18F]BAY94-9172 (Florbetaben) | First generation F-18 benzothiazoles; Validation of longer half-life utility |
Late 2000s-Early 2010s | Systematic SAR Studies | [18F]2, [18F]3, [18F]6 (Serdons et al.); 6-fluoro-N-(4-fluorophenyl)- derivatives | Exploration of diverse fluorination patterns (ring position, 6-substituent); Identification of key structure-property relationships (affinity, brain kinetics, metabolism) |
2010s-Present | Clinical Validation & Next-Gen Probes | FDA Approval of [18F]Flutemetamol; Exploration of novel structural variants (e.g., AZD4694 - benzofuran) | Clinical implementation; Refinement for improved specificity and kinetics |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3